molecular formula C5H13O2N<br>CH3N(C2H4OH)2<br>C5H13NO2 B023272 N-Methyldiethanolamine CAS No. 591248-66-7

N-Methyldiethanolamine

Cat. No.: B023272
CAS No.: 591248-66-7
M. Wt: 119.16 g/mol
InChI Key: CRVGTESFCCXCTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyldiethanolamine is typically synthesized through the ethoxylation of methylamine using ethylene oxide . The reaction can be represented as follows:

CH3NH2+2C2H4OCH3N(C2H4OH)2\text{CH}_3\text{NH}_2 + 2\text{C}_2\text{H}_4\text{O} \rightarrow \text{CH}_3\text{N}(\text{C}_2\text{H}_4\text{OH})_2 CH3​NH2​+2C2​H4​O→CH3​N(C2​H4​OH)2​

Industrial Production Methods: In industrial settings, the production involves reacting ethylene oxide with methylamine at temperatures ranging from 100°C to 170°C and pressures from 0.588 MPa to 9.8066 MPa . The resulting product is then distilled and rectified to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: N-Methyldiethanolamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Typical reagents include alkyl halides and acyl chlorides.

Major Products Formed:

Scientific Research Applications

Natural Gas Processing

Gas Sweetening
MDEA is primarily employed in the natural gas industry for the removal of acid gases such as hydrogen sulfide (H₂S) and carbon dioxide (CO₂). Its unique properties allow it to selectively absorb H₂S while maintaining a high capacity for CO₂, making it an effective agent in gas treatment processes. Compared to other amines like monoethanolamine (MEA) and diethanolamine (DEA), MDEA requires less energy for regeneration, which enhances its economic viability in large-scale operations .

Performance Enhancements
To improve the efficiency of MDEA in gas sweetening, it is often combined with catalytic promoters such as piperazine. This combination not only accelerates the reaction rates but also enhances the overall absorption capacity of the solution, leading to higher CO₂ production rates than those achieved with MEA alone .

Wastewater Treatment

Catalytic Ozonation
Recent studies have investigated the use of catalytic ozonation processes to treat wastewater containing MDEA. Catalysts derived from mixed oxides have shown promise in enhancing the degradation of MDEA in aqueous solutions. For instance, research demonstrated that under optimal conditions, catalytic ozonation could achieve over 80% chemical oxygen demand (COD) removal from MDEA-contaminated water . This method serves as a pre-treatment step before biological processes, addressing the toxicity and environmental impact of alkanolamines.

Adsorption Techniques
MDEA's presence in wastewater poses significant challenges due to its toxicity. Various adsorbents, including activated carbon and chitosan, have been explored for their effectiveness in removing MDEA from contaminated water sources. These methods highlight the compound's environmental implications and the necessity for efficient remediation strategies .

Analytical Chemistry

Quantification Methods
MDEA is also significant in analytical chemistry, particularly in methods for detecting and quantifying alkanolamines in complex matrices like refinery process waters. Advanced techniques such as capillary electrophoresis with indirect UV detection have been developed to analyze MDEA effectively, even in samples with high ammonium concentrations . This capability is crucial for monitoring environmental contamination and ensuring compliance with safety regulations.

Summary Table of Applications

Application Area Description Key Benefits
Natural Gas ProcessingRemoval of H₂S and CO₂ from natural gas streamsHigh selectivity for H₂S; lower regeneration energy
Wastewater TreatmentCatalytic ozonation for MDEA degradationEffective COD removal; pre-treatment for biological processes
Analytical ChemistryDetection and quantification of MDEA in process watersAccurate analysis despite complex matrices

Case Studies

  • Catalytic Ozonation Efficiency
    A study evaluated the use of Mg/Fe-layered double hydroxides as catalysts for ozonation processes targeting MDEA removal from wastewater. The results indicated that optimizing contact time and catalyst mass significantly improved degradation rates, showcasing a viable method for treating industrial effluents containing alkanolamines .
  • Gas Sweetening Performance Comparison
    Comparative studies between MDEA and other amines (MEA and DEA) revealed that MDEA's unique properties allow for more efficient CO₂ absorption under similar operational conditions. This has led to its increased adoption in natural gas processing facilities worldwide .

Biological Activity

N-Methyldiethanolamine (MDEA) is an alkanolamine compound widely used in various industrial applications, particularly in gas treatment processes. Its unique chemical structure, which includes a tertiary amine and two hydroxyl groups, imparts specific biological activities that warrant detailed exploration. This article focuses on the biological activity of MDEA, including its pharmacological properties, cytotoxicity, potential therapeutic applications, and safety profile based on diverse research findings.

Chemical Structure

  • Molecular Formula : C5_5H13_{13}O2_2N
  • CAS Number : 105-59-9

MDEA is characterized by the presence of a methyl group attached to a diethanolamine backbone, which enhances its solubility and reactivity in various chemical processes.

1. Enzyme Inhibition

Recent studies have investigated MDEA's potential as an inhibitor of key enzymes related to neurological disorders. For instance, derivatives of MDEA have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease:

CompoundAChE IC50_{50} (µM)BuChE IC50_{50} (µM)
N-Methylnorbelladine404
4′-O,N-dimethylnorbelladine16.110.4

These findings suggest that N-methylation can enhance the inhibitory activity against BuChE while demonstrating lower efficacy against AChE .

2. Cytotoxicity Studies

Cytotoxic effects of MDEA and its derivatives have been evaluated against various cancer cell lines. In vitro studies indicated that certain derivatives possess selective cytotoxicity:

Cell LineCC50_{50} (µM)
Huh7 (Hepatocarcinoma)233 - 386
HCT-8 (Adenocarcinoma)148 - 227
THP-1 (Acute Myeloid Leukemia)>500

The results indicate that while some derivatives are non-cytotoxic at higher concentrations, others exhibit significant cytotoxicity at lower doses .

3. Antiviral Activity

MDEA has also been assessed for antiviral properties, particularly against human coronaviruses and flaviviruses. The efficacy was measured using EC50_{50} values:

VirusEC50_{50} (µM)
HCoV-OC4367.74 - 95.76
Dengue Virus>100
Pseudotyped HIV-1>100

While MDEA derivatives showed promise against certain viruses, the overall antiviral activity appeared limited compared to their cholinesterase inhibitory effects .

4. Safety and Toxicology

Safety evaluations indicate that MDEA exhibits low toxicity levels in dermal applications. A study conducted using guinea pigs demonstrated no significant skin sensitization or irritation when exposed to formulations containing MDEA . This suggests a favorable safety profile for topical applications.

Case Study 1: Use in Gas Treatment

In industrial applications, MDEA is utilized for CO2_2 absorption due to its effective solvent properties. Studies have shown that MDEA solutions promote high absorption rates and are less corrosive compared to other amines, making them suitable for natural gas purification processes .

Case Study 2: Pharmaceutical Applications

Research has explored the potential of MDEA derivatives in drug formulation, particularly for enhancing drug delivery through transdermal systems. The incorporation of MDEA into formulations has been found to improve skin permeability without causing irritation .

Q & A

Basic Research Questions

Q. What are the key molecular characteristics of MDEA, and how do they influence its reactivity in gas absorption processes?

MDEA (C₅H₁₃NO₂) is a tertiary alkanolamine with a molecular structure featuring a central nitrogen atom bonded to a methyl group and two hydroxyethyl groups. The presence of hydroxyl groups enables hydrogen bonding with water, while the tertiary amine structure reduces carbamate formation, making it selective for H₂S and CO₂ absorption. Its 4 rotatable bonds and steric hindrance from the methyl group slow reaction kinetics compared to primary/secondary amines, necessitating activators like piperazine in some applications .

Q. What experimental methodologies are used to measure thermophysical properties (e.g., density, viscosity) of MDEA solutions under varying CO₂ loading?

Density and viscosity of CO₂-loaded MDEA solutions are typically measured using oscillating U-tube densitometers and capillary viscometers, respectively. For example, Weiland et al. (1998) correlated these properties at 298 K by combining experimental data with literature results, showing that CO₂ loading increases viscosity due to ion formation and disrupts hydrogen-bonding networks . Gravimetric analysis and FTIR spectroscopy are used to validate CO₂ loading levels .

Q. How is MDEA synthesized, and what purity considerations are critical for research-grade applications?

MDEA is synthesized via the reaction of methylamine with ethylene oxide, followed by purification through vacuum distillation. Research-grade MDEA (≥99% purity) requires stringent removal of byproducts like diethanolamine and nitrosamines, which can interfere with gas absorption kinetics. Chromatographic methods (e.g., GC-MS) are employed to verify purity, as impurities as low as 0.1% can alter reaction equilibria .

Advanced Research Questions

Q. How can contradictory solubility data for CO₂/H₂S in MDEA blends be reconciled, and what statistical approaches improve data reliability?

Discrepancies in gas solubility data often arise from differences in experimental conditions (e.g., temperature, loading ranges) or measurement techniques. Robust methods like neural network winsorization (e.g., trimming outliers) and the Deshmukh-Mather model are used to reconcile datasets. For instance, Najibi and Maleki (2013) validated CO₂ solubility in MDEA-piperazine blends by regressing binary interaction parameters to align model predictions with experimental results .

Q. What are the advantages and limitations of hybrid MDEA-ionic liquid solvents for CO₂ capture, and how are their phase behaviors modeled?

Hybrid solvents combining MDEA with ionic liquids (e.g., [bmim][Ac]) enhance CO₂ solubility and reduce energy regeneration costs. However, increased viscosity at high ionic liquid concentrations poses mass transfer challenges. The eCPA (electrolyte Cubic Plus Association) equation of state and Peng-Robinson models are used to predict vapor-liquid equilibria (VLE), incorporating ion-pairing effects and activity coefficients .

Q. How do hydrate formation tendencies in MDEA solutions impact CO₂ sequestration in subsea environments, and what experimental setups simulate these conditions?

Hydrate formation in MDEA solutions under high-pressure/low-temperature conditions (e.g., subsea pipelines) is studied using autoclave reactors with in-situ Raman spectroscopy. Li et al. (2024) demonstrated that CO₂ loading above 0.5 mol/mol MDEA significantly promotes hydrate nucleation, requiring additives like thermodynamic inhibitors (e.g., NaCl) to mitigate blockages .

Q. What advanced kinetic models describe the absorption of CO₂ in MDEA blends with amine activators, and how are mass transfer coefficients optimized?

The zwitterion mechanism and surface renewal theory are applied to model CO₂-MDEA kinetics. For example, Zoghi et al. (2012) quantified the acceleration effect of hexylamine in MDEA using a stopped-flow apparatus, revealing a 40% increase in mass transfer coefficients due to enhanced base catalysis .

Q. Methodological Guidance

Q. What protocols ensure reproducibility in measuring CO₂ solubility in MDEA blends across laboratories?

Standardize calibration of gas analyzers (e.g., NDIR for CO₂), maintain isothermal conditions (±0.1 K precision), and use degassed solutions to avoid air contamination. Cross-validate results with the NIST REFPROP database or published datasets (e.g., Jou et al., 1982) .

Q. How are spectroscopic techniques (e.g., NMR, FTIR) applied to characterize MDEA degradation products in long-term CO₂ capture studies?

FTIR identifies carbamate and bicarbonate species, while ¹H/¹³C NMR detects oxidative degradation products (e.g., glycine, HEIA). For example, 2D NMR confirmed HEIA formation in MDEA after 1,000 hours of thermal cycling, correlating with a 15% efficiency drop .

Q. What computational tools integrate thermophysical property data (density, viscosity) into process simulations for MDEA-based CO₂ capture plants?

Aspen Plus® and COSIM® incorporate correlations like the Weiland equation for viscosity and the Kent-Eisenberg model for equilibrium solubility. Sensitivity analyses optimize parameters such as amine concentration (30–50 wt%) and stripper pressure (1.5–2.5 bar) .

Properties

IUPAC Name

2-[2-hydroxyethyl(methyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-6(2-4-7)3-5-8/h7-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVGTESFCCXCTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2, Array
Record name METHYLDIETHANOLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/7103
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-METHYL DIETHANOLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8025591
Record name N-Methyldiethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8025591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Methyldiethanolamine is a colorless liquid. (USCG, 1999), Liquid, Colorless liquid; [ICSC] Clear light yellow liquid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name METHYLDIETHANOLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/7103
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethanol, 2,2'-(methylimino)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Methyldiethanolamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21264
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name N-METHYL DIETHANOLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

477 °F at 760 mmHg (NTP, 1992), 245 °C, 247 °C
Record name METHYLDIETHANOLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/7103
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Methyldiethanolamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6804
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-METHYL DIETHANOLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

260 °F (NTP, 1992), 127 °C (261 °F) - closed cup, 260 °F (127 °C) (Open Cup), 136 °C c.c.
Record name METHYLDIETHANOLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/7103
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Methyldiethanolamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6804
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-METHYL DIETHANOLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Very soluble (NTP, 1992), In water, 1.0X10+6 mg/L, temp not specified (miscible), Miscible with water, Very soluble in water, Miscible with benzene, Solubility in water, g/100ml at 25 °C: 100
Record name METHYLDIETHANOLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/7103
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Methyldiethanolamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6804
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-METHYL DIETHANOLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.0377 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.043 g/cu cm at 25 °C, Bulk density: 8.7 lb/gal, vapor pressure less than 0.01 mm Hg at 20 °C, Relative density (water = 1): 1.04
Record name METHYLDIETHANOLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/7103
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Methyldiethanolamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6804
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-METHYL DIETHANOLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 4.12
Record name N-METHYL DIETHANOLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

less than 0.01 mmHg at 68 °F (NTP, 1992), 0.0002 [mmHg], 2.0X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.03
Record name METHYLDIETHANOLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/7103
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Methyldiethanolamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21264
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name N-Methyldiethanolamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6804
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-METHYL DIETHANOLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Colorless liquid, Liquid

CAS No.

105-59-9
Record name METHYLDIETHANOLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/7103
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Methyldiethanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyldiethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-METHYLDIETHANOLAMINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51500
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-METHYLDIETHANOLAMINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49131
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-METHYLDIETHANOLAMINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11690
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2,2'-(methylimino)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Methyldiethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8025591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-methyliminodiethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.012
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL DIETHANOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IG3K131QJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Methyldiethanolamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6804
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-METHYL DIETHANOLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-6 °F (NTP, 1992), -21 °C
Record name METHYLDIETHANOLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/7103
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Methyldiethanolamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6804
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-METHYL DIETHANOLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.